molecular formula C20H21N5O3 B5525846 8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5525846
M. Wt: 379.4 g/mol
InChI Key: OJQJQQOSWGKJRP-UHFFFAOYSA-N
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Description

8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a furan ring, a purine base, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furylmethyl Group: This step involves the reaction of the furan ring with a suitable amine to form the furylmethylamino group.

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

    Condensation: The purine base can undergo condensation reactions with aldehydes or ketones to form imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

The major products formed from these reactions include various substituted furan and purine derivatives, which can have different functional groups and properties.

Scientific Research Applications

8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A purine derivative with stimulant properties.

    Theophylline: Another purine derivative used as a bronchodilator.

    Furfurylamine: A furan derivative with applications in organic synthesis.

Uniqueness

8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a furan ring and a purine base, which gives it distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

8-(furan-2-ylmethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-24-17-16(18(26)23-20(24)27)25(11-5-9-14-7-3-2-4-8-14)19(22-17)21-13-15-10-6-12-28-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,21,22)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQJQQOSWGKJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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